molecular formula C24H18O3 B1361497 1-Naphthaleneacetic anhydride CAS No. 5415-58-7

1-Naphthaleneacetic anhydride

Cat. No.: B1361497
CAS No.: 5415-58-7
M. Wt: 354.4 g/mol
InChI Key: ACONQQKANQRXQN-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic anhydride is an aromatic organic compound characterized by a naphthalene backbone fused with an anhydride functional group. This structure confers unique electrophilic reactivity, enabling its participation in acylation reactions, particularly in synthetic organic chemistry and pharmaceutical applications . The planar naphthalene moiety facilitates π-π stacking interactions, influencing its solubility in nonpolar solvents and its binding affinity to hydrophobic pockets in enzymes like acetylcholinesterase (AChE) .

Properties

IUPAC Name

(2-naphthalen-1-ylacetyl) 2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c25-23(15-19-11-5-9-17-7-1-3-13-21(17)19)27-24(26)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONQQKANQRXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278815
Record name 1-Naphthaleneacetic anhydride
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-58-7
Record name 1-Naphthaleneacetic anhydride
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Record name 1-Naphthaleneacetic anhydride
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Record name 1-Naphthaleneacetic anhydride
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthaleneacetic anhydride can be synthesized through the reaction of 1-naphthaleneacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The general reaction is as follows:

[ \text{C}_{10}\text{H}_7\text{CH}_2\text{COOH} + (\text{CH}_3\text{CO})2\text{O} \rightarrow (\text{C}{10}\text{H}_7\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{COOH} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetic anhydride undergoes various chemical reactions, including:

    Hydrolysis: The anhydride can be hydrolyzed to form 1-naphthaleneacetic acid.

    Substitution Reactions: It can participate in substitution reactions where the anhydride group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions are commonly used to hydrolyze the anhydride to the corresponding acid.

    Substitution Reactions: Various nucleophiles can be used to substitute the anhydride group under controlled conditions.

Major Products Formed

    Hydrolysis: 1-Naphthaleneacetic acid is the primary product.

    Substitution Reactions: Depending on the nucleophile used, different substituted derivatives of 1-naphthaleneacetic acid can be formed.

Scientific Research Applications

Plant Growth Regulation

1-Naphthaleneacetic anhydride is primarily used as a plant growth regulator due to its auxinic properties. It aids in:

  • Rooting Agents : It is commonly used in micropropagation to enhance root development from cuttings. Studies have shown that the application of this compound significantly increases root formation in various plant species, including fruit trees and ornamental plants .
  • Fruit Thinning and Drop Control : The compound is effective in preventing premature fruit drop and thinning in crops such as apples, cherries, and olives. By regulating abscisic acid levels, it helps maintain fruit quality and yield .

Enhancing Stress Tolerance

Recent research indicates that this compound can enhance plant tolerance to abiotic stresses, such as salinity and alkalinity. For instance, studies on chufa plants demonstrated that exogenous application of the compound alleviated stress effects by improving physiological parameters .

Toxicological Profile

While this compound exhibits beneficial applications, its safety profile is crucial for regulatory assessments. The Environmental Protection Agency (EPA) has evaluated its toxicity, determining that it poses low acute toxicity risks and does not exhibit mutagenic or carcinogenic properties at recommended usage levels .

Table 1: Summary of Applications of this compound

Application AreaSpecific UseCrop Examples
Plant Growth RegulationRooting agentApples, Cherries
Fruit ThinningPrevents premature dropOlives, Oranges
Stress ToleranceAlleviates abiotic stress effectsChufa

Table 2: Toxicological Data Summary

EndpointDose (mg/kg/day)Effect Observed
Acute Dietary RiskNOAEL = 50Decreased body weight gain
Chronic Dietary RiskNOAEL = 15Vomiting, stomach lesions

Case Study 1: Root Formation Enhancement

A study conducted on the micropropagation of apple trees revealed that the application of this compound at concentrations of 20-100 μg/mL significantly improved root development compared to control groups. The treated cuttings showed a higher percentage of rooting success and increased root length, demonstrating the compound's effectiveness as a rooting agent .

Case Study 2: Fruit Drop Control

In a controlled trial with cherry trees, the application of this compound resulted in a marked reduction in fruit drop during the maturation phase. The study indicated that treated trees retained more fruit compared to untreated controls, leading to higher yields and improved fruit quality .

Mechanism of Action

The mechanism of action of 1-naphthaleneacetic anhydride involves its ability to react with various nucleophiles, leading to the formation of different derivatives. In analytical applications, it reacts with polyamines to form fluorescent derivatives, which can be detected and quantified using HPLC .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : Rapid hydrolysis in aqueous environments generates 1-naphthaleneacetic acid, altering reaction kinetics in synthetic pathways .
  • Biological Activity : Exhibits moderate AChE inhibitory activity (logEC50 = -2.91), attributed to hydrophobic interactions with the enzyme’s active site .
AChE Inhibitors: EPN and N,4-Dimethyl-N-Phenyl-Benzenesulfonamide

1-Naphthaleneacetic anhydride was evaluated alongside ethyl p-nitrophenyl phenylphosphonate (EPN) and N,4-dimethyl-N-phenyl-benzenesulfonamide for AChE inhibition (Table 1).

Table 1: AChE Inhibitory Activity (logEC50 Values)

Compound logEC50 Mechanism of Action
Tacrine (positive control) -6.48 Competitive inhibition
This compound -2.91 Hydrophobic interactions
EPN -2.46 Phosphorylation of active site
N,4-Dimethyl-N-phenyl-benzenesulfonamide -5.22 Pro-chiral sulfonamide interactions

This compound outperforms EPN but is less potent than N,4-dimethyl-N-phenyl-benzenesulfonamide, highlighting the role of stereochemistry and hydrophobicity in AChE binding .

Phthalic Anhydride

Phthalic anhydride, derived from o-xylene oxidation, shares the anhydride functional group but features a benzene ring instead of naphthalene.

Key Differences :

  • Applications : Phthalic anhydride is a cornerstone in plastics (e.g., polyvinyl chloride) and alkyd resin production, whereas this compound is primarily used in medicinal chemistry .
  • Hydrolysis Rate : Phthalic anhydride hydrolyzes to phthalic acid, a process critical in polyester synthesis, while this compound’s hydrolysis is faster due to enhanced electrophilicity .
Maleic Anhydride

Maleic anhydride, a dicarboxylic anhydride, is pivotal in copolymer production (e.g., styrene-maleic anhydride copolymers) and industrial coatings .

Reactivity Comparison :

  • Copolymerization : Maleic anhydride forms alternating copolymers (e.g., with styrene), whereas this compound lacks documented copolymerization applications .
Acetic Anhydride

Acetic anhydride, the simplest organic anhydride, is a benchmark for acylation reactions.

Table 2: Physical and Chemical Properties

Property This compound Acetic Anhydride Phthalic Anhydride
Molecular Formula ~C24H18O3* C4H6O3 C8H4O3
Molecular Weight (g/mol) ~354.38* 102.09 148.12
Boiling Point Not reported 139.5°C 284°C
Primary Applications AChE inhibition Acetylation Plastics, resins

*Calculated from 1-naphthaleneacetic acid (C12H10O2, MW 186.20) assuming dimerization minus H2O.

Biological Activity

1-Naphthaleneacetic anhydride (NAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating various physiological processes in plants. This compound, derived from naphthalene, has garnered attention for its biological activities, particularly in agriculture and plant tissue culture. This article explores the biological activity of NAA, including its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C₁₂H₁₀O₂
  • Molecular Weight: 186.21 g/mol
  • Solubility: Soluble in organic solvents but has low aqueous solubility.

NAA functions primarily as a plant growth regulator through its auxin-like activity. It influences various growth processes, including:

  • Cell elongation and division: NAA promotes cell elongation by enhancing the plasticity of cell walls.
  • Root development: It is commonly used to induce root formation in plant cuttings and tissue cultures.
  • Fruit development: NAA helps prevent premature fruit drop and enhances fruit set.

The compound operates by modulating gene expression and activating cellular pathways associated with growth and development. It interacts with specific receptors in plant cells, leading to downstream effects that promote growth.

Applications in Agriculture

NAA is widely utilized in agricultural practices for several purposes:

  • Rooting agent: Used in horticulture to enhance rooting in stem and leaf cuttings.
  • Fruit thinning: Applied to reduce excessive fruit set, which can improve fruit quality.
  • Micropropagation: Incorporated into culture media to support the growth of plant tissues in vitro.

Concentration Guidelines

For optimal results, NAA is typically applied at concentrations ranging from 20 to 100 μg/mL. Higher concentrations can lead to phytotoxicity, inhibiting plant growth and development.

Toxicity and Environmental Impact

While NAA is effective as a growth regulator, it poses certain risks:

  • Toxicity to non-target organisms: At elevated concentrations, NAA can be toxic to animals and humans. Studies have shown oral toxicity levels in rats ranging from 1000 to 5900 mg/kg .
  • Environmental persistence: NAA may persist in soil systems but is not expected to be persistent in aquatic environments due to its low solubility .

Research Findings

Recent studies have explored various aspects of NAA's biological activity:

Case Study: Root Induction

A study demonstrated that the application of NAA significantly increased root formation in Arabidopsis thaliana when used in combination with gibberellic acid. The results indicated enhanced cellulose fiber formation, promoting robust root systems essential for plant stability and nutrient uptake .

Spectroscopic Analysis

Multi-spectroscopic techniques were employed to investigate the interactions between NAA and plant tissues. The findings revealed that NAA's binding affinity to specific receptors correlates with its effectiveness as an auxin, influencing gene expression related to growth .

Comparative Analysis of Auxins

The following table compares the biological activities of NAA with other common auxins:

Auxin NameMolecular FormulaPrimary UseToxicity Level
1-Naphthaleneacetic Acid (NAA)C₁₂H₁₀O₂Rooting agentModerate
Indole-3-Acetic Acid (IAA)C₁₁H₉O₂General growth regulatorLow
Indole-3-butyric Acid (IBA)C₁₂H₁₃O₂Rooting agentLow

Q & A

Q. What are the primary synthetic routes for 1-naphthaleneacetic anhydride, and how do reaction conditions influence yield?

this compound is typically synthesized via the acetylation of 1-naphthaleneacetic acid using acetic anhydride as a reagent. Key factors affecting yield include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk side reactions like decomposition.
  • Catalyst : Acidic catalysts (e.g., sulfuric acid) or lipases (e.g., Lipozyme TL IM) improve efficiency in solvent-free systems .
  • Molar ratios : A 1:2 molar ratio of 1-naphthaleneacetic acid to acetic anhydride optimizes acetylation .

Methodological Tip : Monitor reaction progress via FTIR (disappearance of -OH peaks at ~3200 cm⁻¹) or HPLC.

Q. How is this compound characterized analytically?

Critical characterization techniques include:

  • Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.3 ppm) and anhydride protons (δ 2.5–3.0 ppm).
    • FTIR : Strong C=O stretch at ~1770 cm⁻¹ (anhydride) and aromatic C-H bends at ~750 cm⁻¹ .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities .

Q. What are the acute toxicity profiles of this compound?

this compound exhibits acute oral toxicity (Category 4) and severe eye irritation (Category 1) per GHS classification. Key hazards include:

  • Respiratory irritation from aerosol exposure.
  • Aquatic toxicity (EC₅₀ > 10 mg/L for algae) .

Safety Protocol : Use fume hoods, PPE (gloves, goggles), and avoid dust generation .

Advanced Research Questions

Q. How does this compound interact with acetylcholinesterase (AChE), and what drives its inhibitory activity?

this compound acts as a moderate AChE inhibitor (logEC₅₀ = -2.91), primarily via hydrophobic interactions with the enzyme’s active site. Comparative studies show:

CompoundlogEC₅₀Mechanism
Tacrine (control)-6.48Competitive inhibition
This compound-2.91Hydrophobic binding
EPN (organophosphate)-2.46Covalent modification

The naphthalene ring facilitates π-π stacking with aromatic residues in AChE’s gorge, while the anhydride group may transiently interact with catalytic serine .

Q. What experimental designs are optimal for studying stereochemical outcomes in reactions involving this compound?

For Diels-Alder reactions, endo/exo stereoselectivity can be probed via:

  • Kinetic studies : Measure rate constants (e.g., kendok_{\text{endo}} vs. kexok_{\text{exo}}) under controlled conditions.
  • Computational modeling : CCSD(T)-level calculations predict transition-state barriers and thermodynamic stability of isomers .

Example : Maleic anhydride reactions show kendo=1.75×105k_{\text{endo}} = 1.75 \times 10^{-5} vs. kexo=3.10×105k_{\text{exo}} = 3.10 \times 10^{-5} mol⁻¹·L·s⁻¹ at 300 K, favoring exo isomers due to retro-Diels-Alder pathways .

Q. How do environmental factors influence the degradation and bioaccumulation of this compound?

  • Photodegradation : UV light accelerates breakdown via radical intermediates (half-life <24 hrs in sunlight).
  • Biodegradation : Microbial communities in soil metabolize the compound into 1-naphthaleneacetic acid (t₁/₂ = 5–7 days) .
  • Bioaccumulation : Log KowK_{\text{ow}} = 3.2 suggests moderate bioaccumulation potential in aquatic organisms .

Methodological Note : Use LC-MS/MS to track degradation products in environmental matrices.

Q. What strategies resolve contradictions in toxicity data across in vitro and in vivo models?

Discrepancies arise from metabolic activation differences. For example:

  • In vitro : Liver microsomes convert this compound to reactive epoxides.
  • In vivo : Glutathione conjugation in rodents detoxifies metabolites, reducing hepatotoxicity .

Validation Approach : Cross-reference human cell lines (e.g., HepG2) with transgenic rodent models expressing human CYP enzymes .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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